1-(Benzylamino)-2-phenylpropan-2-ol
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Overview
Description
1-(Benzylamino)-2-phenylpropan-2-ol is an organic compound that belongs to the class of phenylmethylamines It features a benzylamino group attached to a phenylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylamino)-2-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with acetophenone, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzylamino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
1-(Benzylamino)-2-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Benzylamine: A simpler analog with a similar benzylamino group but lacking the phenylpropanol backbone.
Phenylpropanolamine: A related compound with structural similarities but different functional groups.
Uniqueness: 1-(Benzylamino)-2-phenylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(benzylamino)-2-phenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |
InChI Key |
AQNMRRLWGULCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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